molecular formula C9H7BrN2O B1377614 3-Acetyl-7-bromo-4-azaindole CAS No. 1260385-55-4

3-Acetyl-7-bromo-4-azaindole

Cat. No.: B1377614
CAS No.: 1260385-55-4
M. Wt: 239.07 g/mol
InChI Key: XVGXOQVCAQKNHK-UHFFFAOYSA-N
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Description

3-Acetyl-7-bromo-4-azaindole: is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position and an acetyl group at the 3rd position makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-7-bromo-4-azaindole typically involves the use of halogenated azaindole derivatives. One common method is the Suzuki coupling reaction, which involves the coupling of a halogenated 7-azaindole with boronic acids under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One approach is to use a bromine atom as a placeholder throughout the reaction sequence, which is removed only upon the final reductive cyclization . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-7-bromo-4-azaindole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The acetyl group at the 3rd position can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions can yield a variety of derivatives with different functional groups at the 7th position.
  • Oxidation of the acetyl group can produce carboxylic acids.
  • Reduction of the acetyl group can yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-acetyl-7-bromo-4-azaindole primarily involves its interaction with protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that regulate cell growth and proliferation

Comparison with Similar Compounds

    5-Bromo-7-azaindole: Similar in structure but with the bromine atom at the 5th position.

    3-Acetyl-5-azaindole: Similar in structure but with the nitrogen atom at the 5th position instead of the 4th.

Uniqueness: 3-Acetyl-7-bromo-4-azaindole is unique due to the specific positioning of the bromine and acetyl groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 7th position enhances its reactivity in substitution reactions, while the acetyl group at the 3rd position provides a site for further functionalization .

Properties

IUPAC Name

1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)6-4-12-9-7(10)2-3-11-8(6)9/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGXOQVCAQKNHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C=CN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220364
Record name Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-55-4
Record name Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260385-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(7-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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